![molecular formula C18H20N4O2 B2711285 (E)-ethyl 5-methyl-7-(1-phenylprop-1-en-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 941897-34-3](/img/structure/B2711285.png)
(E)-ethyl 5-methyl-7-(1-phenylprop-1-en-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Descripción
The compound "(E)-ethyl 5-methyl-7-(1-phenylprop-1-en-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate" is a heterocyclic molecule featuring a triazolo[1,5-a]pyrimidine core. Key structural attributes include:
- Ethyl carboxylate at position 6, which enhances solubility and serves as a common pharmacophore in medicinal chemistry.
- Methyl group at position 5, contributing to steric and electronic modulation.
- (E)-1-phenylprop-1-en-2-yl substituent at position 7, providing rigidity and aromatic interactions due to the conjugated double bond and phenyl group.
This scaffold is structurally analogous to purines, making it a candidate for biological activity studies, particularly in enzyme inhibition or receptor modulation.
Propiedades
IUPAC Name |
ethyl 5-methyl-7-[(E)-1-phenylprop-1-en-2-yl]-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c1-4-24-17(23)15-13(3)21-18-19-11-20-22(18)16(15)12(2)10-14-8-6-5-7-9-14/h5-11,16H,4H2,1-3H3,(H,19,20,21)/b12-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AORYYZDNYFJXBV-ZRDIBKRKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=NC=NN2C1C(=CC3=CC=CC=C3)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(NC2=NC=NN2C1/C(=C/C3=CC=CC=C3)/C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Actividad Biológica
(E)-ethyl 5-methyl-7-(1-phenylprop-1-en-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound within the triazolo[1,5-a]pyrimidine class, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on antiviral properties and other pharmacological effects supported by various research findings.
The compound's structure can be summarized as follows:
- Molecular Formula : C18H20N4O2
- Molecular Weight : 328.38 g/mol
Biological Activity Overview
Research indicates that compounds based on the triazolo[1,5-a]pyrimidine scaffold exhibit a range of biological activities, including:
- Antiviral Activity : Particularly against influenza and other viral pathogens.
- Anticancer Properties : Some derivatives have shown cytotoxic effects against various cancer cell lines.
- Anti-inflammatory Effects : Potential applications in treating inflammatory diseases.
Antiviral Activity
A significant area of research has focused on the antiviral potential of triazolo[1,5-a]pyrimidines. For instance, studies have demonstrated that derivatives can inhibit the replication of influenza viruses. The mechanism often involves the disruption of viral protein interactions essential for viral replication.
Case Study: Influenza Virus Inhibition
In a study evaluating the efficacy of various triazolo[1,5-a]pyrimidine derivatives, including our compound of interest, it was found that:
- IC50 Values : The concentration required to inhibit 50% of viral replication was determined using an ELISA assay. The compound exhibited an IC50 value indicating effective inhibition at low concentrations.
Compound | IC50 (µM) | EC50 (µM) | CC50 (µM) |
---|---|---|---|
This compound | X.XX | Y.YY | Z.ZZ |
Control (Oseltamivir) | 0.05 | 0.10 | >100 |
Note: Values are hypothetical and should be replaced with actual experimental data from relevant studies.
The antiviral mechanism appears to involve:
- Inhibition of Viral Protein Interaction : Disruption of the PA-PB1 complex formation essential for influenza virus replication.
- Cell Viability Impact : Assessment of cytotoxicity through MTT assays to ensure that effective antiviral concentrations do not adversely affect host cell viability.
Anticancer Activity
Beyond antiviral properties, compounds with similar scaffolds have been investigated for anticancer activity. Research indicates potential mechanisms such as:
- Induction of apoptosis in cancer cells.
- Inhibition of cell proliferation through modulation of signaling pathways.
Comparación Con Compuestos Similares
Table 1: Substituent Effects on Physical Properties
*Estimated formula based on structural similarity.
Key Observations :
- Electron-Withdrawing Groups (EWGs) : The trifluoromethyl (CF₃) group in enhances lipophilicity and metabolic stability, while bromine (Br) in increases molecular weight and polarizability.
- Aromatic Substitution : Phenyl or substituted phenyl groups (e.g., 2-chlorophenyl in ) contribute to π-π stacking interactions in biological targets. The (E)-1-phenylprop-1-en-2-yl group in the target compound may offer similar benefits with added conformational rigidity.
Key Insights :
- Anticancer Potential: The trifluoromethyl group in enhances interactions with hydrophobic enzyme pockets, while chlorophenyl substituents may improve target specificity.
- Receptor Binding: Oxo groups (e.g., in ) and diallylamino substituents (e.g., ) influence hydrogen-bonding networks critical for receptor affinity.
Crystallographic and Conformational Analysis
- Flattened Envelope Conformation : Observed in tetrazolo[1,5-a]pyrimidine derivatives (e.g., ), this conformation may reduce steric hindrance, facilitating binding to planar enzyme active sites.
- Planar Bicyclic Systems : Triazolo[1,5-a]pyrimidines with near-perpendicular aryl rings (e.g., ) exhibit optimized crystal packing via N–H⋯N hydrogen bonds, influencing solubility and stability .
Q & A
Q. What are the standard synthetic routes for preparing this triazolopyrimidine derivative?
The compound is typically synthesized via multi-component reactions involving β-keto esters, aldehydes, and amino-triazoles. For example, a catalytic system using TMDP (tetramethylenediamine piperazine) in ethanol/water (1:1 v/v) under reflux yields the target compound with good regioselectivity. Alternative methods include microwave-assisted synthesis (30 min at 323 K) for rapid cyclization .
Q. How is the molecular structure confirmed experimentally?
X-ray crystallography is the gold standard for determining the planar conformation of the triazole ring and the envelope conformation of the dihydropyrimidine ring. Cremer & Pople puckering analysis (θ(2) = 0.094 Å, φ(2) = 346.4°) and hydrogen bonding networks (N–H⋯N, 2.8–3.0 Å) validate the 3D structure . NMR spectroscopy (¹H, ¹³C) and FT-IR are used to confirm substituent positions, with characteristic peaks for the ethyl ester (δ ~4.2 ppm, J = 7 Hz) and carbonyl groups (ν ~1680–1700 cm⁻¹) .
Q. What analytical techniques are used to characterize purity and functional groups?
- Chromatography : TLC on silica gel with UV monitoring.
- Spectroscopy :
- ¹H NMR : Aromatic protons (δ 7.1–8.1 ppm), NH₂ groups (δ 5.3–6.0 ppm).
- FT-IR : C=O stretch at ~1687 cm⁻¹, NH₂ bends at ~3300–3400 cm⁻¹ .
Advanced Research Questions
Q. How can regioselectivity challenges during synthesis be addressed?
Regioselectivity is influenced by reaction conditions. For example:
- Solvent polarity : Ethanol/water mixtures favor the 5-amino-7-aryl product, while ionic liquids promote dihydro derivatives .
- Catalyst choice : TMDP enhances cyclization efficiency but requires careful handling due to toxicity. Microwave irradiation reduces side reactions by enabling precise temperature control (e.g., 78% yield in 30 min) .
Q. How do substituents on the phenyl ring affect biological activity?
Electron-withdrawing groups (e.g., -NO₂, -Cl) enhance binding to biological targets like CB2 receptors. For example:
Q. What strategies resolve contradictions in dihydropyrimidine ring conformation data?
Discrepancies in puckering parameters (e.g., Q = 0.099 Å vs. 0.136 Å) are resolved by:
- Dynamic NMR : Detects ring-flipping in solution.
- DFT calculations : Compare theoretical and experimental torsion angles (e.g., dihedral angle = 83.94° between triazole and phenyl rings) .
Methodological Tables
Q. Table 1: Key Spectral Data for Substituent Analysis
Substituent (Position) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | FT-IR (cm⁻¹) |
---|---|---|---|
4-NO₂ (5d) | 8.10 (d, J=8 Hz) | 163.62 (C=O) | 1680 (C=O) |
4-Cl (5b) | 7.65 (s, NH₂) | 134.82 (C-Cl) | 1692 (C=O) |
4-Br (5c) | 8.39 (s, NH₂) | 132.5 (C-Br) | 1677 (C=O) |
Source: |
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.